Magnesium ethyl malonate Magnesium ethyl malonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13668674
InChI: InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2
SMILES: CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2]
Molecular Formula: C10H14MgO8
Molecular Weight: 286.52 g/mol

Magnesium ethyl malonate

CAS No.:

Cat. No.: VC13668674

Molecular Formula: C10H14MgO8

Molecular Weight: 286.52 g/mol

* For research use only. Not for human or veterinary use.

Magnesium ethyl malonate -

Specification

Molecular Formula C10H14MgO8
Molecular Weight 286.52 g/mol
IUPAC Name magnesium;3-ethoxy-3-oxopropanoate
Standard InChI InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2
Standard InChI Key DVWUPYHFVYOPNV-UHFFFAOYSA-L
SMILES CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2]
Canonical SMILES CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2]

Introduction

Structural Characteristics

Magnesium ethyl malonate is formally described as a magnesium salt of monoethyl malonate. Its molecular formula is C10_{10}H14_{14}MgO8_8, with a molecular weight of 286.52 g/mol . The IUPAC name is magnesium;3-ethoxy-3-oxopropanoate, reflecting its composition as a magnesium ion coordinated by two monoethyl malonate anions .

Coordination Geometry

The magnesium center adopts a tetrahedral or octahedral geometry, binding to the oxygen atoms of the malonate ester groups. This coordination stabilizes the enolate form, enhancing its nucleophilic reactivity in organic reactions .

Spectroscopic Data

  • 1^1H NMR: The compound exhibits signals corresponding to the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and the malonate backbone (δ 3.3–3.5 ppm for the α-protons) .

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm1^{-1} (C=O stretching) and 1200–1300 cm1^{-1} (C-O ester) confirm the ester and carboxylate functionalities .

Synthesis and Purification

Synthetic Routes

Magnesium ethyl malonate is typically synthesized via the reaction of ethyl hydrogen malonate with magnesium bases (e.g., MgO or Mg(OH)2_2) in anhydrous solvents :

2C5H8O4(ethyl hydrogen malonate)+MgOMg(C5H7O4)2+H2O2 \, \text{C}_5\text{H}_8\text{O}_4 \, (\text{ethyl hydrogen malonate}) + \text{MgO} \rightarrow \text{Mg(C}_5\text{H}_7\text{O}_4\text{)}_2 + \text{H}_2\text{O}

The reaction proceeds under reflux in tetrahydrofuran (THF) or dimethylformamide (DMF), yielding the product as a hygroscopic off-white solid .

Purification Methods

  • Azeotropic Drying: Residual water is removed by co-evaporation with benzene or toluene .

  • Recrystallization: The compound is recrystallized from THF/hexane mixtures to achieve >95% purity .

Physicochemical Properties

PropertyValueSource
Molecular Weight286.52 g/mol
DensityNot reported
Melting PointHigh-melting solid (>200°C)
SolubilitySoluble in DMF, slightly in THF
StabilityHygroscopic; stable in dry THF

The compound’s limited solubility in nonpolar solvents restricts its use to polar aprotic media, where it exhibits optimal reactivity .

Reactivity and Mechanistic Insights

Conjugate Addition Reactions

Magnesium ethyl malonate serves as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. For example, it reacts with methyl vinyl ketone to form 1,5-diketones after decarboxylation :

RC(O)CH=CH2+Mg(C5H7O4)2RC(O)CH(CH2CO2Et)2ΔRC(O)CH2CH2CO2Et\text{RC(O)CH=CH}_2 + \text{Mg(C}_5\text{H}_7\text{O}_4\text{)}_2 \rightarrow \text{RC(O)CH(CH}_2\text{CO}_2\text{Et)}_2 \xrightarrow{\Delta} \text{RC(O)CH}_2\text{CH}_2\text{CO}_2\text{Et}

This reactivity is attributed to the stabilized enolate intermediate, which undergoes reductive elimination or protonation .

Palladium-Catalyzed Transformations

In the presence of palladium catalysts, magnesium ethyl malonate participates in decarboxylative allylation reactions. For instance, allyl β-keto esters undergo palladium-mediated decarboxylation to generate π-allylpalladium intermediates, which subsequently form β-allyl ketones or α,β-unsaturated ketones :

CH2=CHCH2OCOCR2CO2EtPd(0)CH2=CHCH2CR2CO2Et+CO2\text{CH}_2=\text{CHCH}_2\text{OCOCR}_2\text{CO}_2\text{Et} \xrightarrow{\text{Pd(0)}} \text{CH}_2=\text{CHCH}_2\text{CR}_2\text{CO}_2\text{Et} + \text{CO}_2

These reactions enable the synthesis of complex carbonyl compounds under mild conditions .

Applications in Organic Synthesis

Synthesis of Bioactive Molecules

  • Jasmonates: Magnesium ethyl malonate facilitates the preparation of methyl cis-jasmonate via palladium-catalyzed dehydrogenation and Michael addition .

  • Pharmaceutical Intermediates: It is employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and barbiturates .

Catalytic Asymmetric Reactions

Chiral magnesium complexes derived from ethyl malonate enable enantioselective transformations, such as the desymmetrization of meso-aziridines and [8+3] annulation reactions . These processes leverage the Lewis acidity of magnesium to control stereochemistry .

SupplierPurityPrice (USD)Packaging
American Custom Chemicals95%$495.775 mg
Ambeed95%$8825 g
Shanghai Minstar97%$66/kg1 kg

Prices reflect 2023–2025 market data .

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